

# Thermal Stability of Isomaltotriose: An In-depth Technical Guide for Food Processing

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## Compound of Interest

Compound Name: Isomaltotriose

Cat. No.: B7823216

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For Researchers, Scientists, and Food Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of **isomaltotriose**, a key trisaccharide in various food applications. Understanding its behavior under thermal stress is critical for optimizing food processing parameters, ensuring product quality, and maintaining desired sensory attributes. This document details quantitative data on its thermal properties, outlines experimental protocols for its analysis, and visualizes its degradation pathways.

## Physicochemical Properties of Isomaltotriose

**Isomaltotriose** is a trisaccharide composed of three glucose units linked by  $\alpha$ -1,6 glycosidic bonds. Its structure confers specific thermal properties relevant to food processing.

Property	Value	Reference
Molecular Formula	C <sub>18</sub> H <sub>32</sub> O <sub>16</sub>	[1]
Molecular Weight	504.44 g/mol	[1]
Melting Point	>86 °C (decomposes)	[2]

## Thermal Degradation Kinetics

The thermal degradation of **isomaltotriose** is a critical consideration in processes like baking, pasteurization, and sterilization. Studies in subcritical water have provided insights into its degradation kinetics.

A study on the degradation of trisaccharides in subcritical water demonstrated that **isomaltotriose** has a higher stability compared to maltotriose and panose, indicating that the  $\alpha$ -1,6-glycosidic bond is more resistant to cleavage under these conditions than the  $\alpha$ -1,4-glycosidic bond.[3] The degradation follows first-order kinetics.[3]

Table 2.1: Degradation Rate Constants (k) for **Isomaltotriose** in Subcritical Water

Temperature (°C)	Pressure (MPa)	Rate Constant (k) (min <sup>-1</sup> )
190	Subcritical	Value not explicitly provided for isomaltotriose alone
200	Subcritical	Value not explicitly provided for isomaltotriose alone
220	Subcritical	Value not explicitly provided for isomaltotriose alone
240	Subcritical	Value not explicitly provided for isomaltotriose alone

Note: The referenced study states the overall degradation rates decreased in the order: maltotriose > panose > **isomaltotriose**, but does not provide the specific rate constants for **isomaltotriose** in a readily available format.

## Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a crucial parameter for amorphous and semi-crystalline food materials, affecting their stability, texture, and shelf life.

Table 3.1: Glass Transition Temperatures (Tg) of **Isomaltotriose** and Related Sugars

Sugar	Glass Transition Temperature (Tg) (°C)	Method	Reference
Maltotriose	141	DSC	
Isomalto-oligosaccharide (average MW similar to isomaltoheptaose)	~127-137 (extrapolated from MD simulation)	DSC	

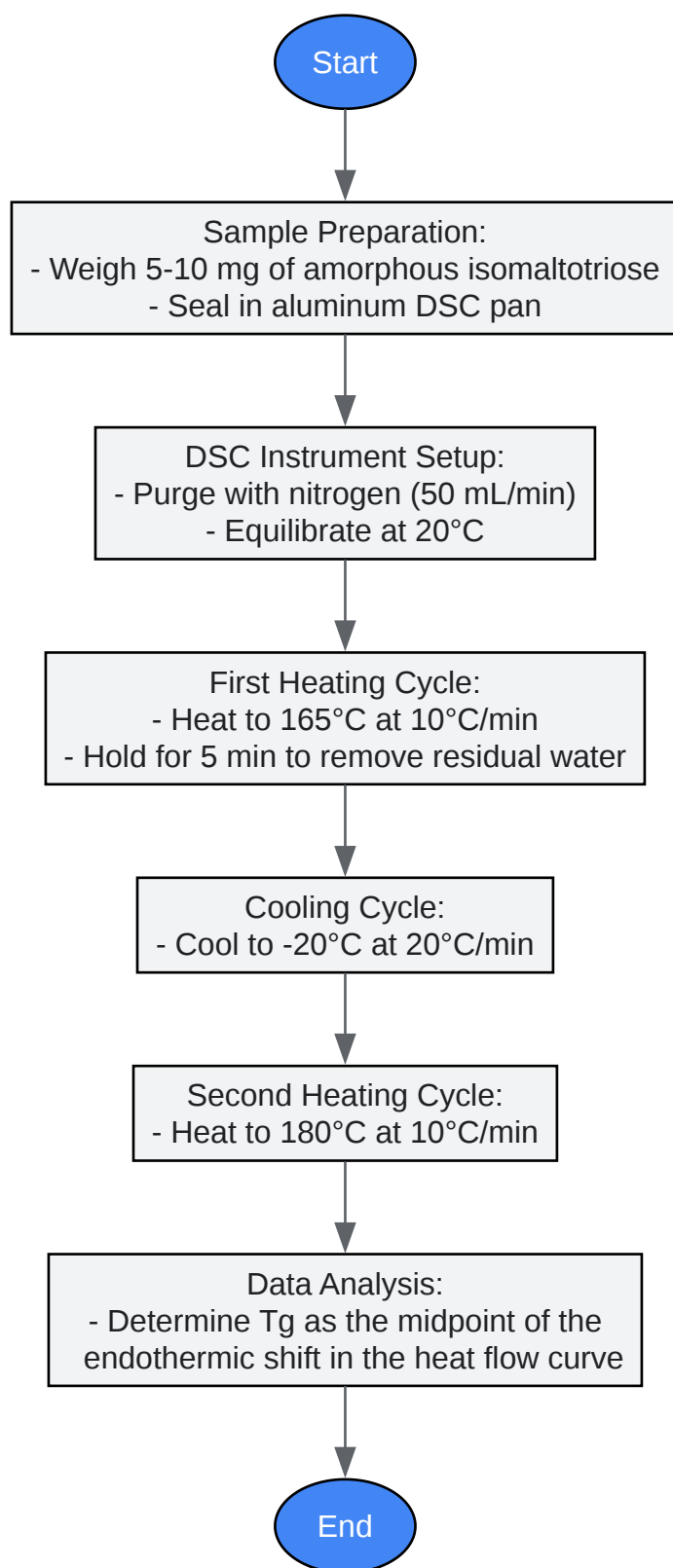
Note: Specific Tg data for pure **isomaltotriose** from the provided search results is limited. The data for maltotriose and a related isomalto-oligosaccharide are included for comparison.

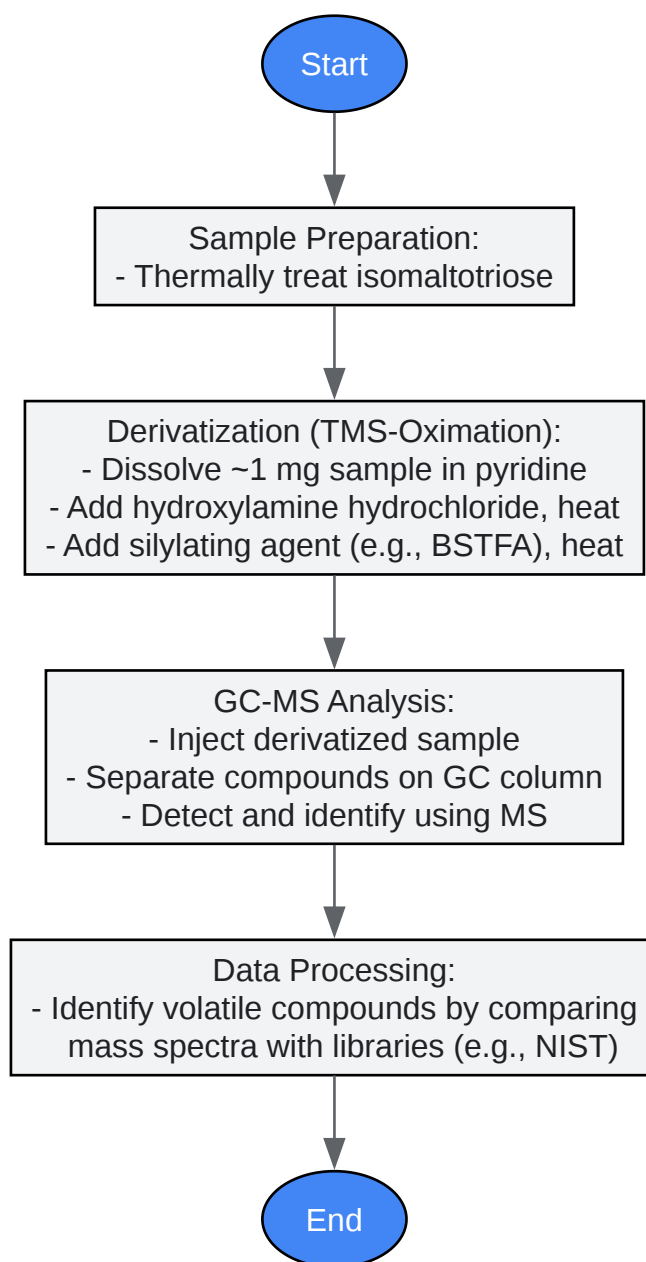
## Thermal Degradation Pathways

During thermal processing, **isomaltotriose** can undergo two primary non-enzymatic browning reactions: caramelization and the Maillard reaction.

### Caramelization

Caramelization is the thermal decomposition of sugars, leading to the formation of a complex mixture of compounds responsible for color and flavor. The process involves a series of reactions including isomerization, dehydration, and polymerization.





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## References

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